6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride
Description
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a 1,3-oxazine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is structurally distinct due to the presence of a pyrazole core, which differentiates it from imidazo-oxazine analogs commonly studied in antitubercular research . Its synthesis typically involves multistep reactions, including cyclization and functional group modifications, as seen in related compounds (e.g., nitroimidazole derivatives) .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-5-3-9-6(10-4-5)1-2-8-9;/h1-2,5H,3-4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNJEKHFYKHDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=NN21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In the first stage, 1H-pyrazole-3(2H)-one (1.3 g, 15 mmol) is combined with potassium carbonate (7.5 g, 54 mmol) in anhydrous dimethylformamide (DMF, 60 mL) under vigorous stirring at 130°C for 30 minutes. This step generates a reactive alkoxide intermediate. Subsequently, 1,3-dibromopropane (1.9 mL, 19 mmol) is added dropwise, and the mixture is stirred at 130°C for 2 hours. Nucleophilic substitution at both bromine centers facilitates annulation, forming the pyrazolo-oxazine core.
Workup and Purification
The reaction is quenched with water (100 mL), and the product is extracted with dichloromethane (3 × 30 mL). After washing with saturated NaCl and solvent evaporation, crude material is purified via silica gel chromatography (DCM/MeOH gradient: 100:1 → 25:1), yielding 1.8 g (94%) of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazin-6-amine as a yellow liquid. Protonation with HCl in ether affords the hydrochloride salt.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 130°C | <100°C: <50% yield |
| Solvent | DMF | THF: Incomplete rx |
| Base | K2CO3 | NaOH: Side products |
| Reaction Time | 2 h | >3 h: Decomposition |
Key factors include the use of DMF for solvation of intermediates and K2CO3 for controlled deprotonation.
Alternative Methodologies for Core Functionalization
Reductive Amination of Pyrazolo-Oxazine Precursors
A modified approach from J. Chem. Pharm. Bull. employs reductive amination to introduce the amine moiety. Starting with 3,7-dimethyl-1-phenylpyrazolo[4′,3′:5,6]pyrazino[2,3-d]oxazin-5(1H)-one, treatment with ammonium acetate under fusion conditions (160–170°C, 3 h) yields primary amines. While this method achieves moderate yields (65–78%), it requires stringent temperature control to avoid ring degradation.
Nucleophilic Displacement with Amines
Direct displacement of leaving groups (e.g., halides, tosylates) on preformed pyrazolo-oxazine derivatives offers a versatile pathway. For example, heating 6-chloro-5H-pyrazolo[5,1-b][1,oxazine with aqueous ammonia (120°C, 8 h) affords the free base, which is subsequently treated with HCl gas to precipitate the hydrochloride salt. This route avoids chromatography but suffers from lower yields (55–60%) due to competing hydrolysis.
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Cyclization | 94 | >98% | Kilogram-scale |
| Reductive Amination | 72 | 95% | Limited by fusion |
| Nucleophilic Displacement | 58 | 90% | Moderate |
Process Optimization and Hazard Mitigation
Solvent Selection and Recycling
DMF, while effective, poses environmental and safety concerns. Substitution with cyclopentyl methyl ether (CPME) reduces toxicity but requires higher temperatures (150°C) and longer reaction times (4 h), decreasing yield to 82%.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in the treatment of various inflammatory diseases due to their ability to elevate intracellular cyclic adenosine monophosphate (cAMP) levels.
Key Findings :
- The compound exhibits potent inhibition of phosphodiesterase type 4 (PDE4), which is associated with anti-inflammatory effects. Research indicates that derivatives of this compound have shown strong anti-inflammatory properties comparable to established medications such as indomethacin .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine | 1.01 | PDE4 Inhibition |
| Indomethacin | 0.5 | Reference Drug |
Biological Research
The compound has also been explored for its potential as a biochemical probe in various biological systems. It may interact with specific enzymes or receptors to modulate their activity.
Mechanism of Action :
The mechanism involves binding to molecular targets such as enzymes or receptors, thereby influencing signaling pathways critical for cellular responses .
Material Science
In material science, the unique structural characteristics of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine make it a candidate for developing new materials with specific chemical properties. Its reactivity allows it to serve as a building block for synthesizing more complex molecules.
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of various derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine. The results demonstrated that certain derivatives exhibited significant inhibition of COX-2 enzyme activity, crucial for mediating inflammatory responses.
Results Summary :
- Compounds derived from this class showed IC50 values ranging from 0.9 to 2 µM against COX-2.
Case Study 2: Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound class. Derivatives were tested against common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) using disc diffusion methods.
Findings :
Most derivatives displayed good efficacy against tested strains with zones of inhibition comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride and related compounds:
Key Structural and Functional Insights:
Core Heterocycle Differences :
- Pyrazole vs. Imidazole : The pyrazole-based compounds (e.g., GDC-2394) exhibit selectivity for NLRP3 inhibition , while imidazo-oxazine derivatives are optimized for antitubercular activity . The nitrogen positioning in pyrazole may reduce off-target interactions compared to imidazole.
Substituent Impact :
- Nitro Groups : Nitro-substituted imidazo-oxazines (e.g., 41a) show enhanced antitubercular potency due to improved redox cycling and bacterial targeting .
- Trifluoromethoxy-Benzyl Groups : These substituents in imidazo-oxazines enhance lipophilicity and membrane penetration, critical for mycobacterial activity .
- Hydrochloride Salt : The hydrochloride form of the pyrazolo-oxazine amine improves aqueous solubility, addressing pharmacokinetic challenges observed in lipophilic analogs like GDC-2394 .
Biological Activity Trends: Antitubercular activity correlates with nitro group presence and aromatic substituents (e.g., 41a vs. 23) .
Biological Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 175.60 g/mol
- CAS Number : 2705222-77-9
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 ± 1.2 | |
| A549 (lung cancer) | 8.9 ± 0.5 | |
| HeLa (cervical cancer) | 12.2 ± 0.8 |
In a notable study, the compound demonstrated significant cytotoxicity against A549 cells with an IC value of 8.9 µM, indicating its potential as a therapeutic agent against lung cancer .
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using various in vitro models. It was found to significantly reduce pro-inflammatory cytokine levels.
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF- | 150 ± 10 | 300 ± 20 |
| IL-6 | 75 ± 5 | 150 ± 10 |
The results indicate that treatment with the compound resulted in a reduction of TNF- and IL-6 levels by approximately 50%, suggesting its efficacy in modulating inflammatory responses .
3. Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against several bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The compound exhibited notable antibacterial activity against S. aureus with an MIC of 16 µg/mL, indicating its potential as an antimicrobial agent .
Case Studies
A recent case study focused on the synthesis and biological evaluation of derivatives of pyrazolo[5,1-b][1,3]oxazine compounds, including the hydrochloride form. The study found that modifications to the chemical structure significantly impacted biological activity.
Case Study Findings:
- Derivatives with halogen substitutions showed enhanced anticancer activity compared to unsubstituted analogs.
- The presence of electron-withdrawing groups increased the potency against various cancer cell lines.
Q & A
Advanced Question: How can reaction conditions be optimized to minimize diastereomer formation in asymmetric syntheses of this compound?
Methodological Answer: Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts like proline derivatives) can enforce stereochemical control. For instance, using (S)-proline in a solvent-free system reduces racemization by stabilizing transition states through hydrogen bonding . Computational reaction path searches (e.g., density functional theory (DFT)) paired with high-throughput screening of chiral catalysts can identify optimal conditions. A recent study achieved 92% enantiomeric excess (ee) by combining DFT-predicted transition states with experimental validation .
Basic Question: What analytical techniques are recommended for purity assessment and structural elucidation?
Methodological Answer:
- Purity: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient resolves major impurities.
- Structural Confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC, COSY) are essential. The NMR spectrum typically shows characteristic peaks for the oxazine ring (δ 4.2–4.5 ppm) and pyrazole protons (δ 7.1–7.3 ppm) .
Advanced Question: How can LC-MS/MS distinguish degradation products under accelerated stability testing?
Methodological Answer: Stressed conditions (e.g., 40°C/75% RH for 4 weeks) induce hydrolysis of the oxazine ring, forming a primary amine byproduct. LC-MS/MS with electrospray ionization (ESI+) identifies degradation pathways by tracking mass shifts (e.g., +18 Da for hydrolyzed products). Quantification via external calibration curves ensures reproducibility (±5% RSD) .
Basic Question: What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
Long-term stability studies show:
| Condition | Degradation Rate (%/month) | Major Degradant |
|---|---|---|
| 25°C/60% RH | 0.8% | Hydrochloride salt dissociation |
| 40°C/75% RH | 3.2% | Oxazine ring hydrolysis |
| Lyophilized forms stored at -20°C show <0.1% degradation over 12 months. Desiccants and inert gas (N) packaging are recommended for lab-scale storage . |
Advanced Question: How do counterion exchange (e.g., HCl → trifluoroacetate) affect solubility and stability?
Methodological Answer: Trifluoroacetate salts exhibit higher aqueous solubility (2.5 mg/mL vs. 1.2 mg/mL for HCl) but lower thermal stability (T = 145°C vs. 190°C). Ion-pair chromatography (IPC) with sodium hexanesulfonate as the ion-pair reagent quantifies counterion content. Stability-optimized formulations require pH-controlled buffers (pH 4–6) to prevent salt disproportionation .
Basic Question: What in vitro assays are used to evaluate biological activity, and how are false positives mitigated?
Methodological Answer:
- Enzyme Inhibition: RIPK1 inhibition assays (IC determination) using fluorescence-based ADP-Glo™ kinase assays.
- False Positive Controls: Include assays with heat-denatured enzyme and counter-screening against off-target kinases (e.g., RIPK2, JNK1) .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Methodological Answer: Crystallographic docking (e.g., PDB: 6TMT) identifies key binding interactions (e.g., hydrogen bonds with Glu97 of RIPK1). Substituting the pyrazole C3-methyl group with bulkier tert-butyl groups reduces off-target binding to RIPK2 by 40% . Free-energy perturbation (FEP) calculations predict binding affinity changes (±0.5 kcal/mol accuracy) for virtual SAR libraries .
Basic Question: How are computational methods applied to predict physicochemical properties?
Methodological Answer:
- LogP: Atomistic molecular dynamics (MD) simulations using the OPLS forcefield predict logP = 1.2 ± 0.3, validated experimentally via shake-flask method (logP = 1.1).
- pKa: DFT-based COSMO-RS calculations estimate pKa = 6.8 for the amine group, aligning with potentiometric titration results (pKa = 6.7) .
Advanced Question: What multiscale modeling approaches optimize bioavailability predictions?
Methodological Answer: Combining coarse-grained MD (for membrane permeability) and quantum mechanics/molecular mechanics (QM/MM) simulations (for metabolic stability in CYP3A4) improves bioavailability predictions. A recent model achieved 85% correlation with in vivo PK data by integrating intestinal absorption and hepatic clearance parameters .
Basic Question: How should researchers address contradictory data in biological activity assays?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line heterogeneity). Standardize protocols using:
Advanced Question: What meta-analysis frameworks reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer: Systems pharmacology models integrate in vitro IC, plasma protein binding, and tissue distribution data to predict in vivo EC. Bayesian hierarchical modeling accounts for inter-study variability, reducing false negatives by 30% in retrospective analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
